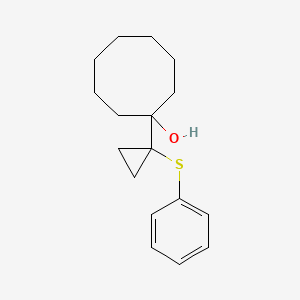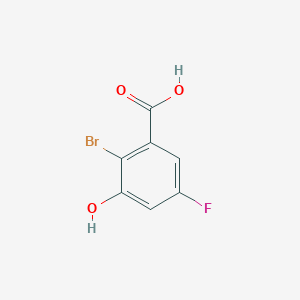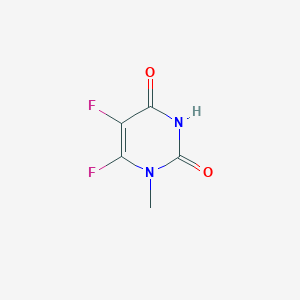
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and an indole ring, making it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the benzylpiperidine and indole intermediates. The benzylpiperidine can be synthesized through the hydrogenation of N-benzylpiperidine, while the indole derivative is prepared via Fischer indole synthesis. The final step involves the coupling of these intermediates under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the coupling reactions. The process is designed to be scalable, allowing for the production of large quantities of the compound for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties, often facilitated by reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the indole ring can engage in various biochemical reactions. These interactions can modulate cellular signaling pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)acetic acid
- 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid stands out due to its unique combination of the benzylpiperidine and indole moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[1-(1-benzylpiperidin-4-yl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O3/c1-17-21(15-24(27)28)22-14-20(29-2)8-9-23(22)26(17)19-10-12-25(13-11-19)16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,27,28) |
InChI Key |
GNCCHLCPNRXYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3CCN(CC3)CC4=CC=CC=C4)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)




![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)

![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)


![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)

